molecular formula C12H10N2O2 B2699098 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile CAS No. 403643-84-5

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile

Cat. No.: B2699098
CAS No.: 403643-84-5
M. Wt: 214.224
InChI Key: ZSWSKOZRMPMDAH-UHFFFAOYSA-N
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Description

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system fused with a butanenitrile group, making it a versatile molecule in synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method is the condensation of 2,3-dioxoindoline with butanenitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid
  • 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanamide

Uniqueness

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is unique due to its specific combination of an indole ring with a butanenitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(2,3-dioxoindol-1-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWSKOZRMPMDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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